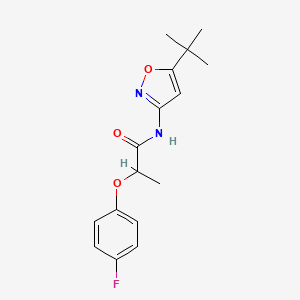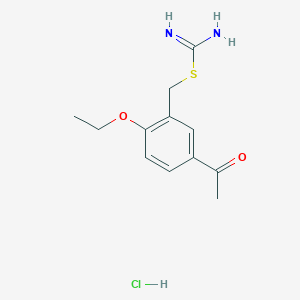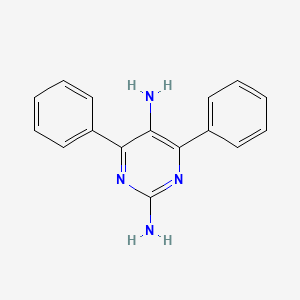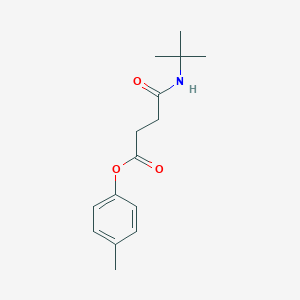![molecular formula C13H17Cl2NO6 B4894021 2-[3-(2,4-Dichlorophenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4894021.png)
2-[3-(2,4-Dichlorophenoxy)propylamino]ethanol;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,4-Dichlorophenoxy)propylamino]ethanol;oxalic acid is a compound that combines the properties of 2-[3-(2,4-Dichlorophenoxy)propylamino]ethanol and oxalic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique chemical structure, which includes a dichlorophenoxy group and an aminoethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Dichlorophenoxy)propylamino]ethanol typically involves the reaction of 2,4-dichlorophenol with propylene oxide to form 2,4-dichlorophenoxypropanol. This intermediate is then reacted with ethylene oxide to produce 2-[3-(2,4-Dichlorophenoxy)propylamino]ethanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-Dichlorophenoxy)propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorophenoxy group under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as substituted phenoxy compounds and amino alcohols.
Scientific Research Applications
2-[3-(2,4-Dichlorophenoxy)propylamino]ethanol;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent and in the treatment of other diseases.
Industry: It is used in the production of herbicides and pesticides due to its ability to disrupt plant growth.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-Dichlorophenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by downregulating Bcl-XL expression and activating the ERK pathway. This leads to cell cycle arrest and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxypropionic acid: Another herbicide with comparable properties.
2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol: A closely related compound with similar biological activities.
Uniqueness
2-[3-(2,4-Dichlorophenoxy)propylamino]ethanol;oxalic acid stands out due to its combined properties of both the dichlorophenoxy group and the aminoethanol moiety. This unique combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
2-[3-(2,4-dichlorophenoxy)propylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2.C2H2O4/c12-9-2-3-11(10(13)8-9)16-7-1-4-14-5-6-15;3-1(4)2(5)6/h2-3,8,14-15H,1,4-7H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLJAULHEHXHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)

![N-[2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B4893963.png)

![3-[2-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B4893971.png)
![2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone](/img/structure/B4893977.png)
![5-methyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4893985.png)
![N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B4893996.png)

![butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4894035.png)

![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)
